molecular formula C19H16ClN3O3S2 B2414223 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2414223
M. Wt: 433.9 g/mol
InChI Key: KPOOOOHJHXCDRW-UHFFFAOYSA-N
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Description

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h1-6,8H,7,9-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOOOOHJHXCDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure

The molecular formula for this compound is C22H20ClN3O3SC_{22}H_{20}ClN_{3}O_{3}S. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to thieno[3,2-d]pyrimidines. For instance, derivatives of similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis.

A study highlighted the synthesis and screening of 5-acyl derivatives of tetrahydropyrimidines, demonstrating that modifications to the core structure can enhance antibacterial potency. The structure–activity relationship (SAR) indicated that specific functional groups contribute positively to antibacterial activity, suggesting that the thienopyrimidine framework could be similarly effective .

Anti-inflammatory Activity

Compounds containing thienopyrimidine moieties have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Notably, it has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, providing symptomatic relief in patients with cognitive impairments.

In a related study on similar compounds, several derivatives exhibited strong inhibitory activity against urease, an enzyme implicated in urinary tract infections and gastric disorders. The IC50 values for these inhibitors were significantly lower than those of standard drugs, indicating promising therapeutic potential .

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial ScreeningDemonstrated significant activity against Staphylococcus aureus with IC50 values in the low micromolar range.
Study 2Anti-inflammatory EffectsInhibited COX enzymes and reduced cytokine production in vitro.
Study 3Enzyme Inhibition (AChE/Urease)Showed strong AChE inhibition with IC50 values comparable to leading drugs; effective urease inhibitors with potential for further development.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thieno[3,2-d]pyrimidine derivatives, including this compound. The results showed that these derivatives effectively inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the furan and thieno[3,2-d]pyrimidine structures contributes to its effectiveness against bacterial strains.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This data indicates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes involved in disease pathways. The compound has been shown to inhibit certain kinases and phosphatases that play critical roles in cancer progression and inflammation.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound acts as a selective inhibitor of a particular kinase involved in cancer cell signaling pathways. The study reported a dose-dependent inhibition with an IC50 value indicating potent activity .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

A robust synthetic route involves coupling reactions between thieno[3,2-d]pyrimidin-2-yl sulfanyl intermediates and furan-2-ylmethyl acetamide derivatives. Critical steps include:

  • Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility of intermediates .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) resolves byproducts, ensuring >95% purity .
  • Yield optimization : Reaction time (16–24 hours) and stoichiometric ratios (1:1.1 for amine:halide) are empirically determined to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (v.2015+) is standard for structural refinement. Parameters include:

  • Unit cell dimensions : Monoclinic symmetry (e.g., P2₁/c space group) with a ≈ 18.2 Å, b ≈ 8.1 Å, and β ≈ 108.7° .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize molecular conformation, with dihedral angles between aromatic rings (e.g., 42.25°–67.84°) influencing packing .
  • Validation : R-factors < 0.05 and wR(F²) < 0.15 ensure data reliability .

Advanced Research Questions

Q. How can low synthetic yields be systematically addressed?

Low yields (e.g., 31% in analogous pyrimidine syntheses) often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2–4 hours vs. 16 hours) and improves regioselectivity .
  • In-line monitoring : HPLC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., IC₅₀ variations) require:

  • Conformational analysis : Compare molecular geometries (e.g., dihedral angles, hydrogen bonding) to identify activity cliffs .
  • QSAR modeling : Correlate substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl) with target binding using Gaussian09 or AutoDock .
  • Crystallographic databases : Cross-reference Cambridge Structural Database (CSD) entries (e.g., ARARUI, CCDC 1454567) to validate structural hypotheses .

Q. How does polymorphism affect physicochemical properties, and how is it characterized?

Polymorphs arise from varied packing modes (e.g., herringbone vs. π-stacking). Analytical workflows include:

  • Thermal analysis : DSC/TGA identifies phase transitions (e.g., melting points 85–87°C vs. 92–94°C) .
  • Powder XRD : Distinguishes crystalline forms via peak shifts (e.g., 2θ = 12.5° vs. 13.2°) .
  • Solvent screen : Slurrying in ethanol/water mixtures stabilizes thermodynamically favored forms .

Methodological Challenges

Q. What computational tools predict intermolecular interactions in co-crystals?

  • Hirshfeld surface analysis : CrystalExplorer visualizes close contacts (e.g., C⋯S, O⋯H) and quantifies interaction percentages .
  • Docking studies : AutoDock Vina or Glide models ligand-receptor binding, validated by SC-XRD hydrogen-bond networks .
  • DFT calculations : Gaussian09 optimizes geometries and calculates electrostatic potential surfaces to guide co-former selection .

Q. How are spectroscopic inconsistencies between theoretical and experimental data reconciled?

  • NMR chemical shifts : GIAO calculations (B3LYP/6-311++G**) predict shifts, with deviations >0.5 ppm prompting structural re-examination .
  • IR vibrational modes : Scaling factors (0.961–0.967) adjust harmonic frequencies to match experimental peaks (e.g., C=O stretch at 1680 cm⁻¹) .

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